4-fluoro-N-(1-propyl-4-piperidinyl)benzamide
Overview
Description
4-fluoro-N-(1-propyl-4-piperidinyl)benzamide, also known as 4F-POP, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent and selective agonist of the μ-opioid receptor and has been studied extensively for its potential use in pain management and addiction treatment.
Mechanism of Action
4-fluoro-N-(1-propyl-4-piperidinyl)benzamide acts as a selective agonist of the μ-opioid receptor, which is involved in the regulation of pain perception and reward pathways. It binds to the receptor and activates downstream signaling pathways, leading to the release of endogenous opioids and the inhibition of pain signals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other μ-opioid receptor agonists, including pain relief, sedation, and euphoria. It has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-fluoro-N-(1-propyl-4-piperidinyl)benzamide for lab experiments is its potency and selectivity for the μ-opioid receptor, which allows for precise and targeted studies of opioid signaling pathways. However, its potential for abuse and addiction may limit its use in certain experiments, and its effects on other opioid receptors and signaling pathways may also need to be taken into account.
Future Directions
There are several potential future directions for research on 4-fluoro-N-(1-propyl-4-piperidinyl)benzamide, including:
1. Further studies of its efficacy and safety in pain management and addiction treatment in clinical trials.
2. Investigation of its potential anti-inflammatory effects and applications in the treatment of inflammatory conditions.
3. Studies of its effects on other opioid receptors and signaling pathways, and its potential interactions with other drugs.
4. Development of new analogs and derivatives with improved potency, selectivity, and safety profiles.
5. Exploration of its potential applications in other areas, such as neuroprotection and neurodegenerative diseases.
Scientific Research Applications
4-fluoro-N-(1-propyl-4-piperidinyl)benzamide has been extensively studied for its potential use in pain management and addiction treatment. It has been shown to have potent analgesic effects in animal models, and its efficacy in treating opioid addiction has been demonstrated in preclinical studies.
properties
IUPAC Name |
4-fluoro-N-(1-propylpiperidin-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-2-9-18-10-7-14(8-11-18)17-15(19)12-3-5-13(16)6-4-12/h3-6,14H,2,7-11H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSZGNSQXXNYLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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